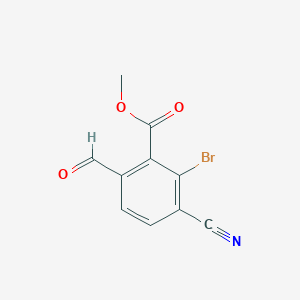

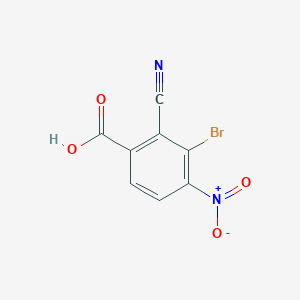

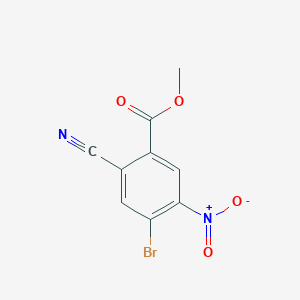

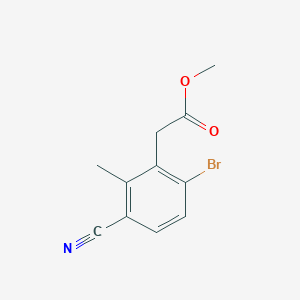

![molecular formula C9H13Cl2FN6 B1417061 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride CAS No. 2173089-88-6](/img/structure/B1417061.png)

8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride

Descripción general

Descripción

The compound “8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied for their potential as CDK2 inhibitors, which makes them an appealing target for cancer treatment . They have shown significant inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization and hydrogenation . The corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product .Aplicaciones Científicas De Investigación

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in cancer treatment. The review by Gmeiner (2020) highlights the advancements in fluorine chemistry that have contributed to the more precise use of fluorinated pyrimidines to treat cancer. The synthesis methods for 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution, are discussed. Beyond its well-established role in inhibiting thymidylate synthase (TS), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution. This research opens avenues for using polymeric fluorinated pyrimidines for more targeted cancer treatment in personalized medicine (Gmeiner, 2020).

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have been recognized for their therapeutic applications, primarily in the treatment of depression, psychosis, or anxiety. The metabolism and disposition of these compounds, including their transformation into 1-aryl-piperazines and subsequent biotransformation and excretion, are critical for understanding their pharmacological actions. The review by Caccia (2007) provides an overview of the clinical applications of several arylpiperazine derivatives and highlights the importance of understanding their metabolic pathways for their effective use in treating various disorders (Caccia, 2007).

Potential Antibacterial Activity

The review by Li and Zhang (2021) on 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus underlines the significance of these compounds in developing novel antibacterial agents. The hybrids show potential in exerting dual or multiple antibacterial mechanisms, highlighting the versatility of triazole and triazine frameworks in medicinal chemistry (Li & Zhang, 2021).

Direcciones Futuras

The future directions for these compounds include further investigations into their potential as neuroprotective and anti-neuroinflammatory agents . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Propiedades

IUPAC Name |

8-fluoro-5-piperazin-1-yl-[1,2,4]triazolo[4,3-c]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6.2ClH/c10-7-5-12-9(15-3-1-11-2-4-15)16-6-13-14-8(7)16;;/h5-6,11H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHFOERDNVVHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C3=NN=CN32)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.